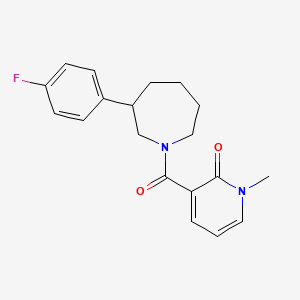

3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one

説明

特性

IUPAC Name |

3-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTITUQZHJZJCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Comparison of Key Features

*Dihedral angles between fluorophenyl and adjacent rings.

Key Comparisons:

Core Flexibility vs. Rigidity :

- The target compound’s azepane introduces conformational flexibility absent in rigid chalcones (e.g., 4-fluoro-chalcone, dihedral angles 7.14–56.26°) or pyrazoles (dihedral angles 4.64–10.53°) . This flexibility may improve binding to dynamic biological targets but reduce crystallinity compared to planar systems.

Electronic Effects: The 4-fluorophenyl group is a shared feature across compounds, but its electronic influence varies. In pyridinones, the electron-withdrawing fluorine may stabilize the lactam ring, whereas in chalcones, it enhances π-π stacking .

Synthetic Complexity :

- The target compound’s synthesis is likely more complex than chalcones or pyrazoles due to the azepane-carbonyl linkage, requiring multi-step functionalization .

Crystallographic Behavior :

- Unlike isostructural thiazole-pyrazole hybrids (), which exhibit two independent molecules per asymmetric unit, the target’s azepane may disrupt symmetry, leading to unique packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。